8-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a purine core, which is a type of nitrogen-containing heterocycle that is a component of many biologically important molecules, including DNA and RNA. Attached to this core are a methoxy group and a methylphenyl group, both of which can have significant effects on the compound’s properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the purine core, followed by the addition of the methoxy and methylphenyl groups. This could potentially be achieved through a series of reactions including condensation, alkylation, and etherification .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the purine ring system, which contains several nitrogen atoms and is aromatic. The methoxy and methylphenyl groups would add further complexity to the structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The purine core could potentially undergo substitution reactions at the nitrogen atoms, while the methoxy group could be cleaved under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar methoxy group and the aromatic purine and phenyl groups could affect its solubility, reactivity, and other properties .Scientific Research Applications
Synthesis and Derivative Formation
- The compound is used in the synthesis of imidazo(4,5-b)pyridines (1-desazapurines), which are purine isosteres with significant applications in drug design and medicinal chemistry. This process involves the reaction of 5-amino-1H-imidazoles with reagents like 3-methoxalylchromone, leading to the formation of these bioactive molecules (Ostrovskyi et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-9-4-5-11(24-3)10(8-9)20-6-7-21-12-13(17-15(20)21)19(2)16(23)18-14(12)22/h4-5,8H,6-7H2,1-3H3,(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPZSINMJBTWOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CCN3C2=NC4=C3C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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